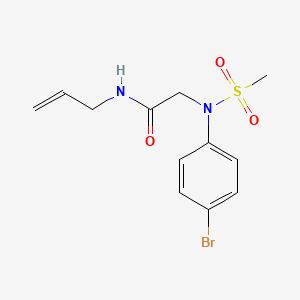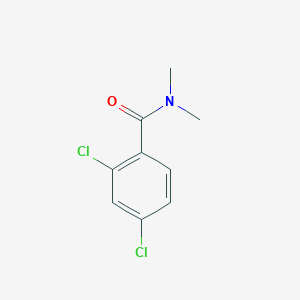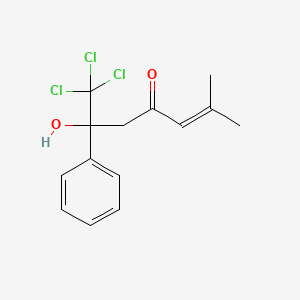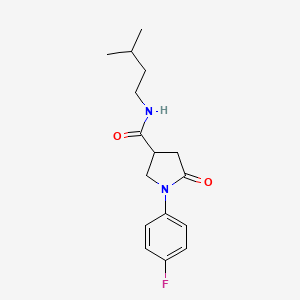
N~1~-allyl-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-allyl-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as ABP-700, is a novel selective positive allosteric modulator (PAM) of the GABA~A~ receptor. It has gained attention in the scientific community due to its potential therapeutic applications for the treatment of anxiety, insomnia, and other neurological disorders.
Mecanismo De Acción
N~1~-allyl-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide works by binding to a specific site on the GABA~A~ receptor, which is a type of ionotropic receptor that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). By binding to this site, this compound enhances the activity of the receptor, leading to increased inhibition of neuronal activity and a reduction in anxiety and other neurological symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased GABAergic transmission, enhanced sedative effects of anesthetics, and reduced anxiety and other neurological symptoms. It has also been shown to have a low potential for abuse and dependence, making it a promising candidate for the treatment of anxiety and other disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~1~-allyl-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide is that it is a selective PAM of the GABA~A~ receptor, meaning that it has a high degree of specificity and does not interact with other receptors in the brain. This makes it a useful tool for studying the role of the GABA~A~ receptor in various neurological disorders. However, one limitation of this compound is that it is a relatively new compound and more research is needed to fully understand its effects and potential applications.
Direcciones Futuras
There are a number of future directions for research on N~1~-allyl-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide, including further studies on its potential therapeutic applications in the treatment of anxiety, insomnia, and other neurological disorders. Additionally, more research is needed to understand the long-term effects of this compound and its potential for use in anesthesia. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound could lead to the development of more effective and targeted treatments for neurological disorders.
Métodos De Síntesis
The synthesis of N~1~-allyl-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide involves a multi-step process starting with the reaction of N-allylglycinamide with 4-bromobenzaldehyde to form N~1~-allyl-N~2~-(4-bromophenyl)glycinamide. This intermediate is then reacted with methylsulfonyl chloride to produce the final product, this compound.
Aplicaciones Científicas De Investigación
N~1~-allyl-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in the treatment of anxiety and insomnia. It has also shown promise in the treatment of other neurological disorders such as epilepsy, schizophrenia, and depression. In addition, this compound has been studied for its potential use in anesthesia, as it enhances the effects of commonly used anesthetics.
Propiedades
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3S/c1-3-8-14-12(16)9-15(19(2,17)18)11-6-4-10(13)5-7-11/h3-7H,1,8-9H2,2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDDHIFTUJZVMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC=C)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(5-methoxy-2,6-dinitro-3-pyridinyl)amino]benzenesulfonamide](/img/structure/B5211034.png)
![7-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5211038.png)

![5-(3-methoxyphenyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B5211052.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5211079.png)
![6-(2-bromo-5-methoxyphenyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5211094.png)
![N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5211096.png)

![1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5211114.png)
![N'-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5211116.png)
![1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5211128.png)
![11-(4-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5211132.png)
![methyl 1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5211140.png)